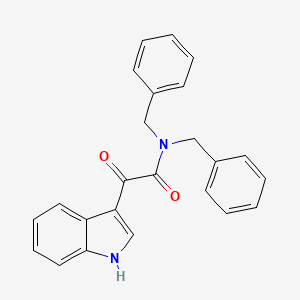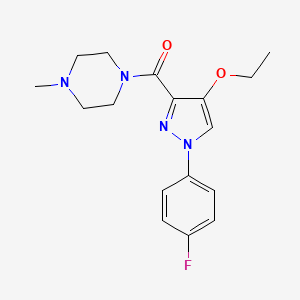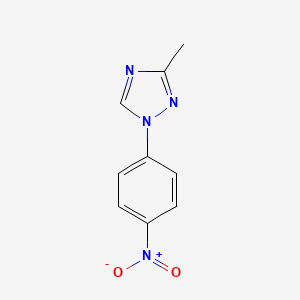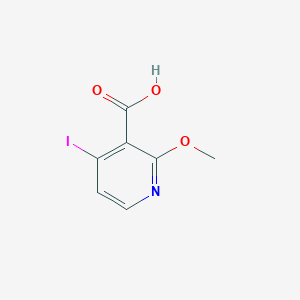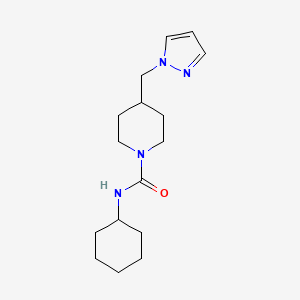![molecular formula C20H17ClN4OS B2905766 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide CAS No. 1170021-10-9](/img/structure/B2905766.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is commonly referred to as "PBTZ169" and has been studied for its potential use as a therapeutic agent.
Scientific Research Applications
Antibacterial Studies
Compounds with benzothiazole structures have been studied for their antibacterial activities against various bacterial strains such as Escherichia coli , Proteus species , Staphylococcus aureus , and Pseudomonas aeruginosa .
Anticonvulsant Activity
Benzothiazole derivatives have been evaluated for their anticonvulsant activity, showing promise in decreasing immobility time in certain screens .
Synthesis and Characterization
The synthesis of benzothiazole derivatives under milder reaction conditions has been explored, leading to the characterization of new compounds .
Anti-tubercular Compounds
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds, comparing their activity with standard reference drugs .
Antimicrobial Activities
Derivatives of thiazoles have been synthesized and screened for their in vitro antimicrobial activities against a range of microorganisms including Bacillus subtilis , Escherichia coli , Staphylococcus aureus , Candida albicans , and Aspergillus niger .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It is known that benzothiazole derivatives can inhibit the aforementioned enzymes, thereby disrupting the normal functioning of bacterial cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the enzymes it inhibits. For instance, inhibition of DNA gyrase can disrupt DNA replication, while inhibition of dihydroorotase can affect pyrimidine biosynthesis . The exact pathways and their downstream effects would require further investigation.
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives showed a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the disruption of normal cellular processes due to the inhibition of key enzymes. This can lead to the death of bacterial cells, thereby exhibiting antibacterial activity .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(2-pyrazol-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c21-16-8-4-9-17-19(16)23-20(27-17)25(13-12-24-11-5-10-22-24)18(26)14-15-6-2-1-3-7-15/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNJIWCBYJKYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

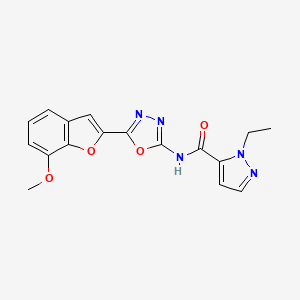
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2905684.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2905687.png)


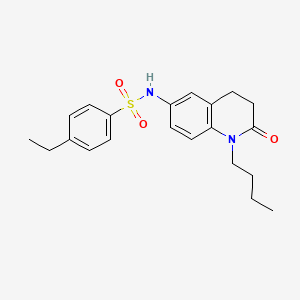
![ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2905692.png)
